![molecular formula C13H12ClN3O3 B1377830 ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 1400540-35-3](/img/structure/B1377830.png)
ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate
Vue d'ensemble
Description
The compound “ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate” is a complex organic molecule that contains several functional groups. It belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of a chlorophenyl group indicates that it has a phenyl ring (a variant of benzene) with a chlorine atom attached. The ethyl and carboxylate groups are common in organic chemistry and biochemistry, often involved in reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the chlorophenyl group, and the ethyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is analyzed .
Chemical Reactions Analysis
1,2,4-Triazoles are known to participate in a variety of chemical reactions, often acting as ligands in coordination chemistry or as nucleophiles in organic reactions . The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Generally, we can expect that it would be a solid under standard conditions, with its solubility in different solvents depending on the polarity of the molecule .
Applications De Recherche Scientifique
Overview of Triazole Derivatives
Triazole derivatives, including ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate, are a class of heterocyclic compounds known for their diverse biological activities and significance in drug development. Triazoles have been extensively researched for their potential in creating new drugs due to their structural variations and broad range of biological activities. These compounds have been the focus of numerous patents and clinical studies, aiming to develop new methods for synthesis and biological evaluation for potential pharmaceutical applications. Triazoles have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumor, and antiviral properties, making them valuable in addressing various health challenges, including neglected diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).
Antibacterial Applications
One significant area of application for triazole derivatives is in combating bacterial infections, especially those caused by antibiotic-resistant strains. Triazole-containing hybrids have shown promising broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms. Specifically, hybrids containing 1,2,3-triazole and 1,2,4-triazole moieties have been identified as potent inhibitors of critical bacterial enzymes and proteins, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and maintenance. This positions triazole derivatives as potential candidates for developing novel anti-Staphylococcus aureus agents, addressing the urgent need for new therapies against antibiotic-resistant infections (Li & Zhang, 2021).
Metabolic Implications
The metabolism of chlorinated ethylenes, a related area of research, provides insights into the interactions and potential toxicity mechanisms of chlorophenyl-containing compounds like ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate. Studies on the metabolic pathways of chlorinated ethylenes have highlighted the formation of various intermediate products that could have implications for understanding the metabolism and toxicity of related triazole derivatives (Leibman & Ortiz, 1977).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-2-20-13(19)12-15-8-17(16-12)7-11(18)9-4-3-5-10(14)6-9/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPBWVNWFBULNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)CC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



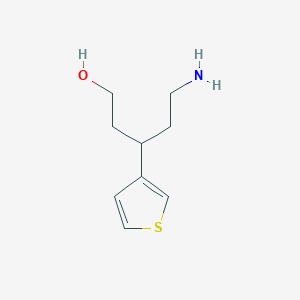
![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)


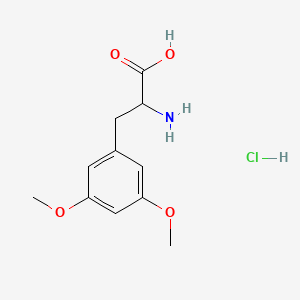
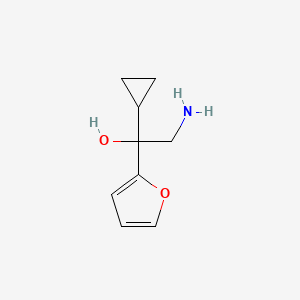
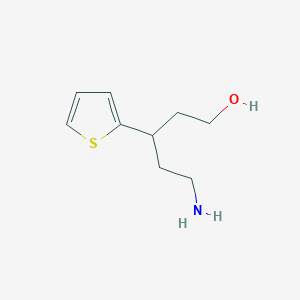
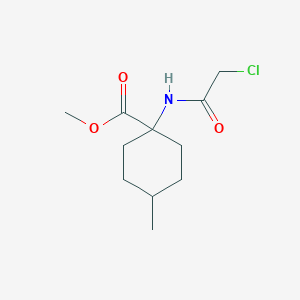
methanol](/img/structure/B1377765.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)
![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)
![3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377770.png)